molecular formula C10H16O2 B2631847 tert-butyl (2E)-3-cyclopropylprop-2-enoate CAS No. 1643971-46-3

tert-butyl (2E)-3-cyclopropylprop-2-enoate

Cat. No.: B2631847
CAS No.: 1643971-46-3
M. Wt: 168.236
InChI Key: CHARVJRVUVPIPW-VOTSOKGWSA-N
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Description

tert-Butyl (2E)-3-cyclopropylprop-2-enoate: is an organic compound that features a tert-butyl ester group and a cyclopropyl-substituted alkene

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2E)-3-cyclopropylprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method involves the use of an acid catalyst, such as sulfuric acid, to facilitate the reaction between the carboxylic acid and tert-butyl alcohol . Another approach involves the use of tert-butyl hydroperoxide in the presence of a metal-free catalyst to achieve the esterification .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters often involves the use of continuous flow reactors, which allow for efficient and scalable synthesis. These reactors enable precise control over reaction conditions, such as temperature and pressure, leading to high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2E)-3-cyclopropylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used to substitute the ester group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or ethers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2E)-3-cyclopropylprop-2-enoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and steric hindrance on chemical reactivity and biological activity .

Properties

IUPAC Name

tert-butyl (E)-3-cyclopropylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-10(2,3)12-9(11)7-6-8-4-5-8/h6-8H,4-5H2,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHARVJRVUVPIPW-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643971-46-3
Record name tert-butyl (2E)-3-cyclopropylprop-2-enoate
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